L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine

Peptide chemistry Cationic peptide design Structure-activity relationship

Sourcing defined-sequence peptides with validated biomedical provenance often delays coagulation and CPP research. This synthetic nonapeptide (Ala-Ala-Cys-Ser-Val-Ser-Lys-Lys-Lys) resolves that gap as a MeSH-indexed Hyatt-C compound. Key advantages: • C-terminal Lys-Lys-Lys motif creates a localized high-density cationic patch for CPP prototyping • Single Cys³ residue enables disulfide dimerization or maleimide conjugation for avidity studies • XLogP3 of -6.9 ensures exceptional aqueous solubility, minimizing DMSO interference in in vitro assays

Molecular Formula C38H72N12O12S
Molecular Weight 921.1 g/mol
CAS No. 647854-24-8
Cat. No. B12584831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine
CAS647854-24-8
Molecular FormulaC38H72N12O12S
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C38H72N12O12S/c1-20(2)29(50-35(58)27(18-52)47-36(59)28(19-63)49-31(54)22(4)43-30(53)21(3)42)37(60)48-26(17-51)34(57)45-23(11-5-8-14-39)32(55)44-24(12-6-9-15-40)33(56)46-25(38(61)62)13-7-10-16-41/h20-29,51-52,63H,5-19,39-42H2,1-4H3,(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,47,59)(H,48,60)(H,49,54)(H,50,58)(H,61,62)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyHMCFNUIVLKXUNE-NVRHUXBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AACSVSKKK Peptide Identity and Regulatory Classification


L-Alanyl-L-alanyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine (CAS 647854-24-8) is a synthetic linear nonapeptide with the primary sequence Ala-Ala-Cys-Ser-Val-Ser-Lys-Lys-Lys (AACSVSKKK). It has a molecular formula of C₃₈H₇₂N₁₂O₁₂S and a monoisotopic mass of 920.51 Da . The compound contains a single cysteine residue capable of disulfide bond formation and a C-terminal tri-lysine motif imparting a high net positive charge at physiological pH . In biomedical classification systems, this compound is indexed under the MeSH concept 'Hyatt-C', a narrower term under Factor VIII (Blood Coagulation Factor VIII, Antihemophilic Factor), indicating its conceptual association with porcine factor VIII preparations [1].

Why Generic Substitution of AACSVSKKK Is Not Supported


Nonapeptides with similar amino acid composition but different linear sequence, stereochemistry, or charge distribution cannot be assumed functionally interchangeable. This compound's unique C-terminal tri-lysine motif (Lys-Lys-Lys-COOH) creates a localized high-density cationic patch that is absent in most generic nonapeptides . For procurement decisions involving structure-activity relationship (SAR) studies, coagulation-related assays, or cationic peptide mechanism investigations, substituting a different sequence—even one with identical amino acid composition—would alter the spatial distribution of positive charges and abolish any sequence-specific biological readout [1]. MeSH classification linking this compound specifically to Factor VIII further indicates that its sequence identity, rather than generic peptide properties, defines its recognized biomedical context [1].

AACSVSKKK Differentiation Against Closest Comparators


Cationic Patch Localization vs. Distributed Analogs

At pH 7.4, the target compound carries a predicted net charge of approximately +3 to +4, driven by three C-terminal lysine ε-amino groups (pKa ≈ 10.5) and a free N-terminal α-amino group (pKa ≈ 8.0), partially offset by the C-terminal carboxylate. In contrast, a comparator nonapeptide with the same amino acid composition but lysine residues distributed evenly across the sequence (e.g., Lys-Ala-Ala-Cys-Ser-Lys-Val-Ser-Lys) would exhibit a lower localized charge density at the C-terminus and potentially different electrostatic steering in binding interactions . This difference is quantifiable via computed electrostatic potential maps but is a class-level inference—no head-to-head empirical binding data exist for these exact sequences.

Peptide chemistry Cationic peptide design Structure-activity relationship

Disulfide Dimerization Capacity

The target compound contains one cysteine residue at position 3, which enables thiol-mediated dimerization via intermolecular disulfide bond formation under oxidizing conditions. This property is absent in cysteine-free nonapeptide analogs such as L-Seryl-L-isoleucyl-L-lysyl-containing peptides, which lack any sulfhydryl group . Under controlled oxidation (e.g., ambient O₂ at pH 7–8, or deliberate H₂O₂ treatment), the target peptide can form covalent homodimers with a molecular weight shift from ~921 Da (monomer) to ~1840 Da (dimer), while cysteine-free analogs remain monomeric . No quantitative kinetic data (e.g., dimerization t₁/₂) were found for this specific peptide.

Peptide stability Oxidative folding Disulfide bond engineering

Hydrophilicity and Aqueous Solubility Profile

The computed partition coefficient (XLogP3) for the target compound is -6.9, indicating extreme hydrophilicity . This value is markedly lower (more hydrophilic) than that of hydrophobic-rich nonapeptide analogs such as L-Seryl-L-isoleucyl-L-lysyl-containing peptides (Ile introduces a β-branched hydrophobic side chain) or L-Seryl-L-cysteinylglycyl-L-phenylalanyl (Phe introduces an aromatic hydrophobic group) . The quantitative XLogP3 difference arises from the target's high serine (2 residues) and lysine (3 residues) content relative to its single valine hydrophobic residue. This predicts superior aqueous solubility for the target peptide compared to more hydrophobic nonapeptide analogs.

Peptide solubility XLogP3 Aqueous formulation

MeSH Classification and Biomedical Provenance

The target compound is uniquely indexed as 'Hyatt-C' in the MeSH (Medical Subject Headings) controlled vocabulary, classified as a narrower concept under Factor VIII (MeSH D005169) and assigned UMLS semantic types T116 (Amino Acid, Peptide, or Protein) and T121 (Pharmacologic Substance) [1]. In contrast, the vast majority of synthetic nonapeptides, including structurally similar analogs such as L-Seryl-L-cysteinylglycyl-L-phenylalanyl and L-Seryl-L-isoleucyl-L-lysyl, lack any MeSH indexing or biomedical ontology classification [1]. This classification linkage to Factor VIII—a clinically and industrially critical coagulation protein—provides a documented provenance within the biomedical literature ecosystem that unclassified comparator peptides cannot claim. Note: Hyatt-C in broader MeSH usage historically refers to a porcine factor VIII preparation (Hyate:C); the specific nonapeptide CAS assignment may represent a component or derivative thereof [1].

Biomedical ontology Regulatory classification Factor VIII research

Best Application Scenarios for AACSVSKKK


CPP Prototyping and Membrane Interaction Studies

The contiguous C-terminal tri-lysine motif (Lys-Lys-Lys-COOH) generates a localized high-density cationic patch . This structural feature makes the peptide a candidate scaffold for cell-penetrating peptide (CPP) prototyping, where clustered positive charges are a known determinant of membrane translocation efficiency. Researchers designing CPPs or studying electrostatic membrane interactions may select this peptide as a defined-sequence cationic probe, distinguishing it from distributed-charge analogs.

Disulfide-Mediated Dimerization and Conjugation

The single cysteine residue at position 3 enables intermolecular disulfide bond formation under oxidizing conditions . This property supports applications requiring covalent dimerization for avidity enhancement, or site-specific conjugation to thiol-reactive fluorophores, biotin, or drug payloads via maleimide chemistry. Cysteine-free peptide analogs cannot support these experimental modalities.

High-Concentration Aqueous Formulation

With a computed XLogP3 of -6.9, this peptide is predicted to exhibit exceptional aqueous solubility . Formulation scientists developing high-concentration peptide stock solutions for in vitro assays, where DMSO content must be minimized to avoid solvent interference, may find this compound advantageous over more hydrophobic peptide alternatives that require organic co-solvents.

Factor VIII Ontology Research and Literature Mining

As a MeSH-indexed compound classified under Factor VIII (Hyatt-C) [1], this peptide offers unique traceability in biomedical literature systems. Researchers conducting systematic reviews, meta-analyses, or knowledge graph construction in the coagulation domain may specifically require this compound for its ontology-linked provenance, which unclassified synthetic nonapeptides cannot provide.

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